Product packaging for 2-(Bromomethyl)-5-(tert-butyl)oxazole(Cat. No.:CAS No. 1334492-54-4)

2-(Bromomethyl)-5-(tert-butyl)oxazole

Cat. No.: B6278951
CAS No.: 1334492-54-4
M. Wt: 218.1
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Description

2-(Bromomethyl)-5-(tert-butyl)oxazole (CAS 1334492-54-4) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features an oxazole ring, a privileged scaffold in the design of bioactive molecules, substituted with a reactive bromomethyl group and a sterically demanding tert-butyl moiety. The bromomethyl group serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures through various cross-coupling and nucleophilic substitution reactions. Oxazole derivatives are extensively researched due to their wide spectrum of biological activities. The oxazole core is a key structural element in compounds exhibiting antimicrobial , anticancer , anti-inflammatory , and antitubercular properties . The presence of the tert-butyl group can significantly influence the molecule's pharmacokinetic profile, including its metabolic stability and lipophilicity. Researchers utilize this reagent as a critical intermediate in the synthesis of novel chemical entities for high-throughput screening and the development of targeted therapies, particularly in the search for new enzyme inhibitors and receptor antagonists. Chemical Identifiers: • CAS Number: 1334492-54-4 • Molecular Formula: C8H12BrNO • Molecular Weight: 218.09 g/mol This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12BrNO B6278951 2-(Bromomethyl)-5-(tert-butyl)oxazole CAS No. 1334492-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLYJOGUDPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334492-54-4
Record name 2-(bromomethyl)-5-tert-butyl-1,3-oxazole
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Reactivity and Chemical Transformations of 2 Bromomethyl 5 Tert Butyl Oxazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary site of reactivity on 2-(bromomethyl)-5-(tert-butyl)oxazole is the bromomethyl substituent. This group is highly susceptible to attack by a wide range of nucleophiles, making it a versatile synthetic handle for introducing diverse functional groups. nih.govnih.gov These reactions typically proceed via a standard SN2 mechanism, leading to the displacement of the bromide ion.

The bromomethyl group readily reacts with various nitrogen-centered nucleophiles. A notable example is the reaction with sodium azide (B81097) (NaN3) to produce 2-(azidomethyl)oxazoles. nih.govbeilstein-journals.org This transformation is efficient and serves as a key step in multistep synthetic sequences, often performed in aqueous media. nih.govbeilstein-journals.org The resulting azidomethyl oxazoles are valuable intermediates for further chemical elaboration. beilstein-journals.org

Similarly, amines can act as nucleophiles, displacing the bromide to form the corresponding 2-(aminoalkyl)oxazole derivatives. nih.gov The reactivity of the 2-(halomethyl)oxazole unit is characteristic of a benzylic halide, allowing for substitution reactions with various amine derivatives. nih.gov For instance, reaction with primary amines can yield secondary amines after the initial substitution. nih.gov

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

Nucleophile Reagent Product Type Reference
Azide Sodium Azide (NaN3) 2-(Azidomethyl)oxazole nih.gov, beilstein-journals.org

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can effectively displace the bromide from the 2-(bromomethyl) group. This leads to the formation of 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles. nih.gov These ether-forming reactions expand the synthetic utility of the starting material, allowing for the introduction of various alkoxy moieties onto the oxazole (B20620) scaffold. nih.gov

Sulfur-centered nucleophiles are highly effective in reacting with 2-(bromomethyl)oxazoles. nih.gov Thiols and thiophenoxides readily afford the corresponding 2-(alkylthiomethyl) or 2-(arylthiomethyl) oxazoles in high yields. nih.govnih.gov The high nucleophilicity of sulfur facilitates these substitution reactions. nih.gov For example, reactions with thiocyanate (B1210189) have been shown to produce 2-(methylthio)cyanate derivatives. nih.gov The general reactivity of bromomethyl groups on heterocyclic systems with sulfur nucleophiles is well-established, often proceeding through seleniranium intermediates in related thiaselenole systems. nih.govmdpi.com

Table 2: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

Nucleophile Product Type Reference
Thiocyanate 2-(Methylthio)cyanate oxazole nih.gov
Thiophenoxide 2-(Phenylthiomethyl)oxazole nih.gov

The 2-(bromomethyl)oxazole moiety is a competent electrophile for C-C bond formation via reaction with carbon nucleophiles. nih.gov It is particularly useful for the C-alkylation of stabilized carbanions, such as those derived from malonates. nih.gov This reactivity has been harnessed in the synthesis of pharmacologically relevant molecules like Oxaprozin, where the alkylation of a malonate carbanion with a 2-(bromomethyl)oxazole is a key step. nih.gov

Further Functionalization at the Oxazole Ring System

While the bromomethyl group is the most reactive site, the oxazole ring itself can be functionalized, although this generally requires specific catalytic conditions. elsevierpure.com Electrophilic substitution on the oxazole ring is generally difficult unless activating, electron-releasing groups are present. pharmaguideline.comsemanticscholar.org The most acidic proton on an oxazole ring is typically at the C2 position, but since this position is substituted in the title compound, functionalization is directed elsewhere. pharmaguideline.com

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores like oxazole. elsevierpure.commdpi.com For 2,5-disubstituted oxazoles such as this compound, the only available site for C-H functionalization on the ring is the C4 position. Direct arylation at this position can be achieved using methods like the Suzuki-Miyaura coupling, reacting the oxazole with aryl boronic acids in the presence of a palladium catalyst. semanticscholar.orgresearchgate.net The regioselectivity of such reactions is a key focus of ongoing research, with steric and electronic factors of the substituents on the oxazole ring playing a crucial role in directing the functionalization. elsevierpure.comresearchgate.net The development of these methods allows for the synthesis of complex tri-substituted oxazoles. semanticscholar.org

Cyclization and Annulation Reactions Utilizing the Bromomethyl Moiety

The bromomethyl group in this compound is a highly reactive electrophilic site, susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in constructing larger, more complex molecular frameworks through cyclization and annulation reactions. These transformations typically involve an initial nucleophilic substitution at the bromomethyl carbon, followed by a subsequent ring-closing event.

Formation of Complex Polycyclic Systems

While direct examples of this compound being used to form complex polycyclic systems are not extensively documented in readily available literature, the reactivity of analogous 2-(halomethyl)oxazoles suggests its significant potential in this area. nih.gov The bromomethyl group serves as a handle to introduce functionalities that can subsequently participate in intramolecular cyclization reactions, leading to the formation of polycyclic structures.

One can envision multi-step sequences where this compound is first reacted with a nucleophile bearing a second reactive site. This intermediate can then undergo a subsequent cyclization to form a polycyclic system. For instance, alkylation of a stabilized carbanion, such as that derived from diethyl malonate, with this compound would yield a product that could be further elaborated and cyclized. nih.gov

A hypothetical reaction sequence could involve the reaction of this compound with a nucleophile containing a pendant aromatic or heteroaromatic ring. The resulting intermediate could then undergo an intramolecular Friedel-Crafts-type reaction or a metal-catalyzed cross-coupling reaction to forge a new ring, thus constructing a polycyclic framework.

Synthesis of Fused Heterocyclic Architectures

The synthesis of fused heterocyclic systems is a prominent application of the reactivity of the bromomethyl group in 2-(halomethyl)oxazoles. These reactions typically proceed via an initial N-alkylation of a heterocyclic nucleophile, followed by an intramolecular cyclization/annulation. This strategy allows for the construction of a variety of fused systems, including oxazolo[3,2-a]pyridines, oxazolo[3,2-b]pyridazines, and imidazo[2,1-b]oxazoles.

A common strategy involves the reaction of a 2-(bromomethyl)oxazole with a heterocyclic compound containing an endocyclic nitrogen atom and an adjacent functional group, such as a hydroxyl or amino group. For example, the synthesis of oxazolo[3,2-a]pyridinium salts has been achieved by reacting 2-(acyl)oxazoles with hydrobromic acid, followed by cyclization and aromatization. rsc.org A more direct approach using this compound would involve its reaction with a substituted 2-pyridone. The initial N-alkylation of the pyridone nitrogen by the bromomethyl group would be followed by an intramolecular condensation to form the fused oxazolo[3,2-a]pyridinium system. scispace.commdpi.com

Similarly, reaction with other heterocyclic systems can lead to a variety of fused architectures. For instance, reaction with a 3-aminopyridazine (B1208633) could potentially lead to the formation of an oxazolo[3,2-b]pyridazinium salt. The synthesis of benzo[d]imidazo[2,1-b]thiazoles has been reported from 2-aminobenzothiazole (B30445) and α-bromoketones, suggesting that a similar strategy with this compound and an appropriate amino-substituted heterocycle could yield fused imidazo[2,1-b]oxazole derivatives. nih.gov

The following table summarizes potential fused heterocyclic systems that could be synthesized from this compound based on known reactions of analogous compounds.

Starting HeterocyclePotential Fused ProductReaction Type
2-PyridoneOxazolo[3,2-a]pyridinium saltN-alkylation followed by intramolecular condensation
3-AminopyridazineOxazolo[3,2-b]pyridazinium saltN-alkylation followed by intramolecular cyclization
2-AminoimidazoleImidazo[2,1-b]oxazoleN-alkylation followed by intramolecular cyclization
2-AminobenzothiazoleBenzothiazolo[3,2-b]oxazolium saltN-alkylation followed by intramolecular cyclization

These examples highlight the potential of this compound as a versatile building block for the synthesis of a wide array of fused heterocyclic systems. The specific reaction conditions, such as the choice of base and solvent, would be crucial in directing the outcome of these reactions and achieving high yields of the desired fused products. Further research in this area is warranted to fully explore the synthetic utility of this reactive oxazole derivative.

Synthetic Utility of 2 Bromomethyl 5 Tert Butyl Oxazole As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the bromomethyl group in 2-(bromomethyl)oxazoles makes them excellent electrophilic partners in nucleophilic substitution reactions. beilstein-journals.orgbeilstein-journals.org This characteristic allows for the introduction of the oxazole (B20620) moiety into larger, more complex molecular frameworks. A key strategy involves the reaction of 2-(bromomethyl)oxazoles with various nucleophiles, effectively elongating the carbon chain and incorporating the oxazole ring.

An efficient protocol for the synthesis of 2-(azidomethyl)oxazoles highlights the utility of 2-(bromomethyl)oxazoles as precursors. beilstein-journals.orgbeilstein-journals.org This three-step continuous-flow process begins with the thermolysis of vinyl azides to generate azirines. These intermediates then react with bromoacetyl bromide to yield 2-(bromomethyl)oxazoles. beilstein-journals.orgbeilstein-journals.org The final step involves a nucleophilic displacement of the bromide with an azide (B81097) ion (from NaN₃), producing the corresponding 2-(azidomethyl)oxazole with good selectivity. beilstein-journals.orgbeilstein-journals.org This transformation underscores the role of the bromomethyl derivative as a key intermediate in accessing other functionalized oxazoles.

The following table summarizes the conversion of a 2-(bromomethyl)oxazole to a 2-(azidomethyl)oxazole, demonstrating the synthetic utility of the former as a precursor.

Starting MaterialReagentProductYieldReference
2-(Bromomethyl)oxazoleNaN₃2-(Azidomethyl)oxazoleup to 92% beilstein-journals.org

Role in the Assembly of Diverse Heterocyclic Scaffolds

The ability to introduce the 2-(bromomethyl)-5-(tert-butyl)oxazole unit into various molecular structures makes it a valuable tool for constructing diverse heterocyclic systems. This includes the synthesis of bis-heterocycles, dipeptide mimics, and triazoles, which are of significant interest in medicinal chemistry and materials science.

Bis-heterocycles

The synthesis of molecules containing two or more heterocyclic rings, known as bis-heterocycles, is an active area of research due to their potential for enhanced biological activity. mdpi.comnih.gov The reactive nature of the bromomethyl group in this compound allows for its coupling with other heterocyclic systems. For instance, brominated oxazole scaffolds can be further modified through cross-coupling reactions to generate polyoxazoles, which are biologically relevant molecules. mdpi.com

Dipeptide Mimics

Oxazole-containing structures, particularly amino and amido-oxazoles, have shown potential as fluorescent dipeptidomimetics. beilstein-journals.org Dipeptidomimetics are compounds designed to mimic the structure and function of natural dipeptides, often with improved stability and bioavailability. The incorporation of the this compound moiety can be a key step in the synthesis of these peptidomimetics, providing a rigid and stable core that can be further functionalized to mimic the side chains of natural amino acids.

Triazoles

Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.gov The synthesis of triazole derivatives can be achieved through various methods, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.govbeilstein-journals.orgmdpi.com The 2-(azidomethyl)oxazole, readily synthesized from 2-(bromomethyl)oxazole, is a key precursor for participating in these cycloaddition reactions. beilstein-journals.org By reacting the azidomethyl derivative with a terminal alkyne, a 1,2,3-triazole ring can be efficiently formed, linking the oxazole core to another molecular fragment. This approach allows for the modular construction of complex oxazole-triazole hybrid molecules. nih.govbeilstein-journals.orgmdpi.com

The following table illustrates the synthesis of a triazole derivative from a 2-(azidomethyl)oxazole, which is itself derived from 2-(bromomethyl)oxazole.

Reactant 1Reactant 2CatalystProductReference
2-(Azidomethyl)oxazoleTerminal AlkyneCopper(I)1,2,3-Triazole-substituted oxazole beilstein-journals.orgmdpi.com

Applications in the Construction of Advanced Synthetic Intermediates

Beyond its direct incorporation into final target molecules, this compound serves as a valuable starting material for the creation of more elaborate synthetic intermediates. These intermediates can then be used in subsequent, more complex synthetic transformations.

The versatility of the oxazole ring itself allows it to be a precursor to other heterocyclic systems. For instance, due to their diene character, oxazoles can participate in cycloaddition/retro-cycloaddition tandem processes to form other organic scaffolds like furans and pyridines. beilstein-journals.org This reactivity, combined with the functional handle provided by the bromomethyl group, expands the synthetic potential of this compound.

Furthermore, the development of novel domino methodologies for synthesizing complex heterocyclic systems often relies on versatile building blocks. astate.edu The combination of a stable, substituted oxazole core with a reactive side chain makes this compound an ideal candidate for such methodologies, enabling the efficient construction of intricate molecular architectures.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 2-(bromomethyl)oxazoles often involves the reaction of azirines with bromoacetyl bromide. beilstein-journals.orgnih.govbeilstein-journals.org A general synthetic strategy involves the thermolysis of vinyl azides to generate reactive azirine intermediates. beilstein-journals.orgnih.govbeilstein-journals.org These intermediates then react with an acyl halide, such as bromoacetyl bromide, to form the 2-(bromomethyl)oxazole ring. beilstein-journals.orgnih.govbeilstein-journals.org This process is part of a broader class of reactions for creating substituted oxazoles, which are valuable building blocks in organic synthesis. nih.gov

The 2-(bromomethyl) group is a highly reactive site, making these compounds versatile for further synthetic modifications through nucleophilic substitution reactions. beilstein-journals.orgnih.govnih.gov For instance, they can be readily converted to 2-(azidomethyl)oxazoles by treatment with sodium azide (B81097). beilstein-journals.orgnih.govbeilstein-journals.org The bromomethyl group serves as an excellent leaving group, facilitating the introduction of various functionalities at the 2-position of the oxazole (B20620) ring. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies of reactivity, electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like oxazole derivatives. irjweb.combohrium.comresearchgate.netnih.gov Although specific DFT studies on 2-(Bromomethyl)-5-(tert-butyl)oxazole are not prominent in the literature, general findings for oxazole derivatives can provide valuable insights.

DFT calculations are used to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and various chemical reactivity parameters. irjweb.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity of a molecule; a smaller gap generally indicates higher reactivity. irjweb.com For oxazole derivatives, these calculations help in understanding their electronic transitions and potential applications in optical materials. bohrium.com

Key parameters calculated through DFT include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Indicates the ability of a molecule to donate electrons. irjweb.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons. irjweb.com

Energy Gap (ΔE): The difference between ELUMO and EHOMO, which correlates with the molecule's stability and reactivity. irjweb.com

Electronegativity (χ), Hardness (η), and Softness (σ): These global reactivity descriptors provide further information on the molecule's chemical behavior. irjweb.comresearchgate.net

Studies on various oxazole derivatives have shown that the nature and position of substituents significantly influence these electronic properties. irjweb.comnih.gov The tert-butyl group at the 5-position of this compound, being an electron-donating group, would likely affect the electron density of the oxazole ring and, consequently, its reactivity.

Table 1: Representative DFT-Calculated Parameters for an Oxazole Derivative. irjweb.com
ParameterCalculated Value (eV)Significance
EHOMO-5.6518Indicates electron-donating capacity.
ELUMO-0.8083Indicates electron-accepting capacity.
Energy Gap (ΔE)4.8435Relates to chemical reactivity and stability.
Hardness (η)0.2064Measures resistance to change in electron distribution.
Softness (σ)0.2128The reciprocal of hardness, indicating higher reactivity.

Note: The data in this table is for a representative N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine and serves as an illustrative example of the types of parameters calculated for oxazole derivatives.

Transition State Analysis and Reaction Energetics

Transition state analysis is a critical component of mechanistic studies, providing information on the energy barriers and feasibility of reaction pathways. For the synthesis of 2-(bromomethyl)oxazoles from azirines, computational analysis would involve locating the transition state for the ring-opening of the azirine and the subsequent cyclization reaction with bromoacetyl bromide.

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(Bromomethyl)-5-(tert-butyl)oxazole in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides definitive evidence for the connectivity of atoms and the presence of key functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.

A singlet in the aromatic region, integrating to one proton, is characteristic of the C4-H of the oxazole (B20620) ring.

A singlet in the aliphatic region, integrating to two protons, corresponds to the bromomethyl (-CH₂Br) group. The downfield shift of this signal is due to the deshielding effect of the adjacent electronegative bromine atom.

A sharp singlet, integrating to nine protons, is indicative of the magnetically equivalent methyl protons of the tert-butyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Key expected resonances include:

Signals for the two quaternary carbons and the one methine carbon of the oxazole ring.

A signal for the carbon of the bromomethyl group, shifted downfield due to the attached bromine.

Signals for the quaternary and primary carbons of the tert-butyl group.

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.

Predicted ¹H NMR Data (CDCl₃)
Chemical Shift (δ) ppm Multiplicity
~7.0-7.2s
~4.5s
~1.3s
Predicted ¹³C NMR Data (CDCl₃)
Chemical Shift (δ) ppm Assignment
~160C2 (oxazole)
~155C5 (oxazole)
~120C4 (oxazole)
~32C (CH₃)₃
~28C(C H₃)₃
~25-C H₂Br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which is used to deduce the molecular formula (C₈H₁₂BrNO).

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Common fragmentation pathways observed in electron ionization (EI-MS) would likely include:

Loss of the bromine atom (-Br) to give a stable carbocation.

Fragmentation of the tert-butyl group, typically through the loss of a methyl radical (-CH₃).

Cleavage of the entire tert-butyl group (-C(CH₃)₃).

Mass Spectrometry Data
Parameter Expected Value
Molecular FormulaC₈H₁₂BrNO
Molecular Weight218.09 g/mol
[M]⁺ (⁷⁹Br)~217
[M+2]⁺ (⁸¹Br)~219
Isotopic Ratio~1:1
Major Fragments[M-Br]⁺, [M-CH₃]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display characteristic absorption bands:

C=N and C=C Stretching: The stretching vibrations of the oxazole ring typically appear in the 1650-1500 cm⁻¹ region.

C-O Stretching: The C-O-C stretch of the oxazole ether linkage is expected around 1100-1020 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the tert-butyl and bromomethyl groups will be observed just below 3000 cm⁻¹ (e.g., 2970-2870 cm⁻¹).

C-Br Stretching: The characteristic absorption for the carbon-bromine bond is found in the fingerprint region, typically between 650 and 550 cm⁻¹.

Predicted IR Absorption Bands
Frequency (cm⁻¹) Vibrational Mode
~2970C-H Stretch
~1620C=N Stretch
~1580C=C Stretch
~1100C-O-C Stretch
~600C-Br Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring constitutes the primary chromophore in this compound. It is expected to exhibit absorption maxima (λ_max) in the ultraviolet region, characteristic of π → π* transitions within the heterocyclic aromatic system. The exact position of the absorption maximum can be influenced by solvent polarity.

Chromatographic Techniques (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)) for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for monitoring the progress of reactions that synthesize or consume this compound. nih.gov Reverse-phase HPLC, using a C18 column with a mobile phase such as a water/acetonitrile (B52724) or water/methanol gradient, is typically effective for separating the relatively nonpolar oxazole from more polar starting materials or byproducts.

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is thermally stable enough to be volatilized without decomposition. Given its boiling point, GC analysis is feasible, often using a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a flame ionization detector (FID).

Importantly, research has shown that 2-(bromomethyl)oxazoles can be unstable and prone to decomposition during purification by column chromatography. nih.govbeilstein-journals.org This instability has been observed on both silica (B1680970) gel and neutral alumina (B75360) stationary phases, leading to poor isolated yields. nih.govbeilstein-journals.org This finding underscores the importance of using techniques like HPLC for monitoring and suggests that non-chromatographic purification methods (e.g., distillation or crystallization) or rapid chromatographic techniques may be preferable for isolation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

This analysis would confirm the planarity of the oxazole ring and provide detailed information about the conformation of the tert-butyl and bromomethyl substituents relative to the ring. As of now, a crystal structure for this specific compound has not been reported in the public domain.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmental sustainability has prioritized the development of green synthetic methodologies. For building blocks like 2-(bromomethyl)oxazoles, this involves creating processes that are more efficient, use less hazardous materials, and have a higher atom economy.

Another principle of green chemistry is the use of less hazardous and more efficient catalytic systems. While traditional methods for oxazole (B20620) synthesis, like the Robinson-Gabriel synthesis, often rely on harsh dehydrating agents such as sulfuric acid or phosphorus pentachloride, modern approaches are exploring milder alternatives. ijpsonline.com Future research could focus on applying novel catalytic systems, such as the Zinc-catalyzed tandem cycloisomerization/hydroxyalkylation reactions reported for other oxazole syntheses, to the production of 2-(Bromomethyl)-5-(tert-butyl)oxazole. mdpi.com Such methods offer benefits like operational simplicity, high atom economy, and the avoidance of strong, corrosive acids. ijpsonline.commdpi.com

| Green Aspect | Generates significant waste | Process integration, reduced reaction time nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bromine atom in this compound is a versatile functional handle, making the compound a valuable substrate for a variety of chemical transformations, primarily nucleophilic substitution reactions. nih.gov The exploration of its reactivity is key to unlocking its full potential as a synthetic intermediate.

Research has demonstrated that the bromomethyl group is readily displaced by nucleophiles. For instance, treatment with sodium azide (B81097) (NaN₃) in an aqueous medium efficiently converts 2-(bromomethyl)oxazoles into their corresponding 2-(azidomethyl)oxazoles. nih.gov This transformation is significant as the resulting azide can be further manipulated, for example, through reduction to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing functionalities. nih.gov

Drawing parallels from similarly structured 5-(hydroxymethyl)oxazole scaffolds, the synthetic potential is vast. After converting the hydroxyl to a bromide, a range of transformations has been shown to be effective. nih.gov These include:

Thioether formation: Displacement of the bromide with various alkyl and aryl thiols. nih.gov

Sulfone synthesis: Subsequent oxidation of the resulting thioethers. nih.gov

Amine and Amide Synthesis: Displacement by azide, followed by reduction to the amine, and subsequent acylation with carboxylic acids or sulfonyl chlorides. nih.gov

Future research will likely focus on expanding the scope of nucleophiles used and exploring metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, further diversifying the accessible derivatives.

Table 2: Potential Transformations of the Bromomethyl Group

Reagent/Reaction Type Intermediate Product Final Product Class Potential Application Reference for Analogy
Sodium Azide (NaN₃) 2-(Azidomethyl)-5-(tert-butyl)oxazole Amines, Amides, Sulfonamides Medicinal Chemistry, Ligand Synthesis nih.govnih.gov
Alkyl/Aryl Thiols Thioethers Sulfones (via oxidation) Biologically active scaffolds nih.gov

Expansion of Synthetic Applications and Building Block Utility

The ultimate goal of studying this compound is to apply it in the synthesis of functional molecules, particularly those with valuable biological or material properties. The oxazole ring is a well-established pharmacophore found in numerous medicinal compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov

The utility of this compound lies in its ability to introduce the 5-(tert-butyl)oxazol-2-ylmethyl moiety into larger molecules. This specific substitution pattern may be crucial for fine-tuning the biological activity of a lead compound. For example, related 2-tert-butyl substituted oxazoles have been identified as potent antibacterial agents. nih.gov Furthermore, other substituted oxazoles have shown significant antiproliferative activity against various tumor cell lines. nih.gov The analgesic properties of the structurally related 2-amino-5-tert-butyl-2-oxazoline (B1246208) further underscore the potential of this class of compounds in drug discovery. nih.gov

Emerging research will likely see this compound used in combinatorial chemistry and fragment-based drug discovery programs to generate libraries of novel compounds for biological screening. nih.gov Its role as a versatile building block allows for the systematic modification of molecular structures to probe structure-activity relationships and optimize therapeutic properties. nih.gov Beyond medicine, the rigid, electron-rich oxazole core makes these building blocks potentially useful in the synthesis of organic ligands for catalysis and novel organic materials.

Q & A

Q. What are the common synthetic routes for 2-(Bromomethyl)-5-(tert-butyl)oxazole, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization strategies. For example:

  • Nucleophilic Substitution : The bromomethyl group can be introduced via alkylation of a precursor oxazole using brominating agents like NBS (N-bromosuccinimide) under radical initiation or photochemical conditions .
  • Oxazole Ring Formation : Cyclization of pre-functionalized precursors (e.g., β-ketoamides or α-haloamides) using reagents like POCl₃ or PPh₃/I₂ can yield the oxazole core. Subsequent bromomethylation is achieved via radical or electrophilic pathways .

Q. Key Factors :

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps .
  • Temperature : Radical bromination often requires 60–80°C for optimal yields .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution reactions .

Q. How is this compound characterized to confirm its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C), while the bromomethyl proton resonates at ~4.5 ppm (¹H) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the bromomethyl group’s spatial orientation (e.g., C-Br bond length ≈ 1.9 Å) .
  • Thermal Analysis (DSC) : Determines decomposition temperatures (Td > 150°C) and phase transitions, critical for storage stability .

Q. What are the key considerations when designing experiments to study the compound’s stability under various conditions?

Methodological Answer:

  • Thermal Stability : Use DSC to identify degradation thresholds. For example, thermal decomposition above 150°C suggests limited utility in high-temperature reactions .
  • Solvent Compatibility : Test solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Poor solubility in water (logP ≈ 2.5) necessitates surfactant use in biological assays .
  • Light Sensitivity : Brominated compounds may undergo photolytic decomposition; store in amber vials under inert gas .

Advanced Research Questions

Q. How can researchers address conflicting data regarding the biological activity of this compound derivatives?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). For instance, inconsistent MIC values against S. aureus may arise from variations in broth microdilution methods .
  • Purity Verification : Confirm compound purity (>95%) via HPLC or GC-MS. Impurities like unreacted bromine precursors can skew bioactivity results .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing tert-butyl with trifluoromethyl) to isolate contributing groups .

Q. What strategies optimize regioselectivity in bromomethylation reactions of oxazole derivatives?

Methodological Answer:

  • Directing Groups : Electron-donating groups (e.g., tert-butyl) at the oxazole’s 5-position direct bromination to the 2-position via resonance stabilization .
  • Radical Inhibitors : Add TEMPO to suppress undesired side reactions during NBS-mediated bromination, improving selectivity .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction times (e.g., 10 minutes at 100°C vs. 24 hours conventionally) .

Q. How do structural modifications at the bromomethyl or tert-butyl positions affect the compound’s reactivity?

Methodological Answer:

  • Bromomethyl Group : Replacing bromine with iodine increases leaving-group ability, accelerating SN2 reactions (e.g., with amines) but reducing stability .
  • tert-Butyl Group : Bulkier substituents hinder nucleophilic attack at the adjacent position, as shown in comparative studies with methyl analogs (yield drop from 80% to 45% in alkylation reactions) .
  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) at the 5-position deactivate the oxazole ring, slowing electrophilic substitution .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The tert-butyl group’s hydrophobicity enhances binding affinity to hydrophobic pockets .
  • DFT Calculations : Predict reaction pathways for bromine displacement. For example, activation energy for SN2 reactions with thiols is ~15 kcal/mol .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., with His⁷⁵ in target enzymes) .

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